Silane, (2-chloroethyl)- (6CI,8CI,9CI)

Description

Silane, (2-chloroethyl)- (6CI,8CI,9CI), also known by its trade name Silaid (CAS 412-89-08-1), is an organosilicon compound with the molecular formula C₁₇H₂₁ClO₂Si. It functions as a plant growth regulator, likely due to its chloroethyl group, which may hydrolyze to release reactive intermediates affecting cellular processes. Its structure includes a 2-chloroethyl substituent bonded to a silicon atom, along with phenylmethoxy groups, enhancing its lipophilicity and stability.

Properties

IUPAC Name |

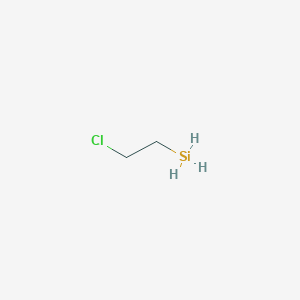

2-chloroethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7ClSi/c3-1-2-4/h1-2H2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYUMUDTQDNZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrosilylation of Vinyl Chloride with Trichlorosilane

The hydrosilylation of vinyl chloride (CH₂=CHCl) with trichlorosilane (HSiCl₃) represents a direct route to (2-chloroethyl)trichlorosilane. This method leverages platinum-based catalysts, such as Speier’s catalyst (H₂PtCl₆), under inert conditions. The reaction proceeds via anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the alkene .

Reaction Conditions :

-

Temperature: 80–120°C

-

Catalyst loading: 1–5 ppm Pt

-

Solvent: Toluene or dichloromethane

-

Yield: 70–85%

A key challenge lies in suppressing side reactions, such as polymerization of vinyl chloride. Recent optimizations using microreactor technology (channel diameter: 1–10 mm) have enhanced mass transfer, reducing reaction times to <2 hours . Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product (boiling point: 142–145°C) .

Chlorination of Ethyltrichlorosilane

Radical-mediated chlorination of ethyltrichlorosilane (C₂H₅SiCl₃) offers a scalable alternative. Dichloromethane (CH₂Cl₂) acts as both solvent and chlorine radical (Cl- ) source under visible light irradiation . The mechanism involves hydrogen abstraction from the ethyl group, followed by chlorine radical recombination:

Key Parameters :

-

Light source: 450 nm LED (20 W)

-

Reaction time: 6–8 hours

-

Yield: 60–75%

This method avoids stoichiometric oxidants, aligning with green chemistry principles. However, over-chlorination to (1,2-dichloroethyl)trichlorosilane remains a concern, necessitating careful control of irradiation duration .

Grignard Reagent Alkylation

The reaction of 2-chloroethylmagnesium bromide (ClCH₂CH₂MgBr) with silicon tetrachloride (SiCl₄) in anhydrous diethyl ether provides a high-purity product. The Grignard reagent attacks SiCl₄, displacing chloride ions stepwise:

Optimized Protocol :

-

Temperature: −78°C to 0°C (prevents thermal decomposition)

-

Molar ratio: 1:1 (SiCl₄:Grignard reagent)

-

Yield: 80–90%

Post-reaction quenching with saturated NH₄Cl and extraction with hexane yields the silane with <5% impurities . This method is limited by the moisture sensitivity of Grignard reagents, requiring rigorous anhydrous conditions.

Microreactor-Assisted Esterification

Adapting patent CN105693759B, chloropropyl chlorine-containing silanes undergo esterification with methanol or ethanol in a pathway reaction device (channel diameter: 1 mm–1 cm) . While originally designed for propyl derivatives, substituting 2-chloroethyl precursors achieves analogous results.

Advantages :

-

Rapid heat dissipation (T = 30–50°C) minimizes side reactions.

-

Continuous flow design enhances throughput (50–100 g/h).

Challenges include clogging from silicon-oxygen polymers, mitigated by pre-reaction filtration (0.2 μm PTFE membranes) .

Direct Synthesis from Elemental Silicon

A lesser-known approach involves reacting elemental silicon (Si) with 2-chloroethyl chloride (ClCH₂CH₂Cl) at elevated temperatures (300–400°C) in the presence of copper catalysts. The Rochow process variant proceeds as:

Performance Metrics :

-

Catalyst: Cu/Zn alloy (5% w/w)

-

Conversion: 40–50%

-

Selectivity: 60–70%

Though energy-intensive, this method is advantageous for bulk production, with scalability demonstrated in pilot plants .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Hydrosilylation | 70–85 | 95–98 | Moderate | High |

| Radical Chlorination | 60–75 | 90–93 | High | Low |

| Grignard Alkylation | 80–90 | 98–99 | Low | Very High |

| Microreactor Esterification | 85–92 | 97–99 | High | Moderate |

| Direct Synthesis | 40–50 | 85–88 | Very High | Low |

Microreactor and radical-mediated methods emerge as the most sustainable, balancing yield and operational efficiency. Grignard alkylation remains preferred for laboratory-scale synthesis requiring ultrahigh purity .

Chemical Reactions Analysis

Types of Reactions: Silane, (2-chloroethyl)- (6CI,8CI,9CI) undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols, replacing the chlorine atoms with other functional groups.

Hydrolysis: In the presence of water, Silane, (2-chloroethyl)- (6CI,8CI,9CI) hydrolyzes to form silanols and hydrochloric acid.

Polymerization: It can undergo polymerization reactions to form polysiloxanes, which are used in the production of silicones.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols.

Catalysts: Lewis acids such as aluminum chloride.

Solvents: Non-polar solvents like toluene or hexane.

Major Products:

Silanols: Formed through hydrolysis.

Polysiloxanes: Formed through polymerization.

Substituted Silanes: Formed through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C4H11ClSi

- CAS Number : 6917-76-6

- Molecular Weight : 118.67 g/mol

Silane compounds are characterized by their silicon atom bonded to organic groups and halogens. The presence of the chloroethyl group enhances the reactivity of this silane, making it suitable for several applications.

Cross-Coupling Reactions

Silane compounds, including (2-chloroethyl)-silane, are extensively used as coupling agents in organic synthesis. They facilitate cross-coupling reactions between organohalides and organometallic reagents. Research indicates that silanes can form carbon nucleophiles that participate in these reactions effectively due to their hypervalent nature, allowing for enhanced Lewis acidity at the silicon center .

Case Study : A study demonstrated the utility of silanes in deoxygenative alkylations where they acted as intermediates in various cross-coupling reactions, leading to the formation of complex organic molecules .

Silanol Synthesis

Recent advancements have shown that (2-chloroethyl)-silane can be utilized in the photoinduced synthesis of silanols. This method involves generating chlorine radicals under visible light conditions, which can then react with hydrosilanes to produce functionalized silanols . The ability to synthesize silanols from this compound opens avenues for developing new materials with specific properties.

Data Table: Synthesis Conditions for Silanol Production

| Condition | Yield (%) |

|---|---|

| DCM under visible light | 23 |

| Oxygen atmosphere | Increased yield observed |

Hyperbranched Polymers (HBPs)

(2-Chloroethyl)-silane is also significant in synthesizing hyperbranched polymers due to its dual functionality. These polymers benefit from improved thermal and mechanical properties when modified with silanes . The ability of silanes to bond with both inorganic and organic materials facilitates the creation of hybrid materials with enhanced characteristics.

Application Examples :

- Adhesion Promoters : Used in coatings and surface modifications.

- Coupling Agents : Enhance compatibility between different phases in composite materials.

Plant Growth Regulation

Research has investigated the use of (2-chloroethyl)-silane as a plant growth regulator, specifically focusing on its role in fruit abscission. Studies show that this compound can influence ethylene production in plants, thereby affecting fruit ripening and shedding processes .

Case Study : Experiments on olive trees demonstrated that applying this silane could effectively promote fruit abscission when timed correctly during the growth cycle.

Safety and Environmental Considerations

While (2-chloroethyl)-silane has numerous applications, it is essential to consider its safety profile. The compound is flammable and corrosive, necessitating careful handling procedures to mitigate risks during laboratory use . Environmental assessments indicate that proper disposal methods are crucial to prevent ecological damage.

Mechanism of Action

The mechanism of action of Silane, (2-chloroethyl)- (6CI,8CI,9CI) involves its ability to react with various nucleophiles, leading to the formation of new silicon-based compounds. The molecular targets include hydroxyl, amino, and thiol groups, which can form stable bonds with the silicon atom. This reactivity is exploited in the synthesis of a wide range of materials with diverse applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Chlorine vs. Fluorine : Chlorine in Silane, (2-chloroethyl)- enhances electrophilicity and reactivity compared to fluorine in Silafluofen. Fluorine’s smaller size and higher electronegativity may improve stability and target specificity in insecticides.

- Substituent Effects: Phenylmethoxy groups in Silane, (2-chloroethyl)- increase lipophilicity, aiding membrane penetration in plants. Silafluofen’s phenoxy groups enhance binding to insect neuronal targets.

Physicochemical Properties

Notes:

- Lipophilicity: Silane, (2-chloroethyl)- and Silafluofen’s high octanol/water distribution coefficients (Log P) align with their roles in biological systems, facilitating tissue penetration.

- Stability : Dichloro(chloromethyl)methylsilane’s lower molecular weight and higher volatility make it suitable as a synthetic intermediate, whereas Silane, (2-chloroethyl)-’s bulkier structure ensures prolonged activity in plants.

Toxicity and Environmental Impact

- Silane, (2-chloroethyl)-: Limited data, but structural analogs suggest moderate toxicity due to chloroethyl release. Rapid degradation in soil (similar to nitrosoureas) may reduce persistence.

- Silafluofen : Fluorine substitution likely decreases mammalian toxicity compared to chlorinated analogs.

- Dichloro Compounds : Higher volatility and reactivity pose inhalation risks but facilitate environmental dissipation.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Silane, (2-chloroethyl)-, and what experimental parameters require optimization to improve yield?

- Methodological Answer : The synthesis of (2-chloroethyl)silane derivatives often involves hydrosilylation reactions or substitution of chloroethyl groups in silicon precursors. For example, highlights its structural similarity to plant growth regulators like Silaid, where the 2-chloroethyl group is introduced via alkylation of silane intermediates. Key parameters include reaction temperature (40–80°C), stoichiometric ratios of chlorinated reagents, and catalyst selection (e.g., platinum-based catalysts for hydrosilylation). Yield optimization requires rigorous control of moisture, as silanes are highly hydrolyzable .

Q. How can researchers analytically distinguish Silane, (2-chloroethyl)- from structurally similar organosilicon compounds?

- Methodological Answer : Advanced chromatographic (e.g., HPLC with UV/RI detection) and spectroscopic techniques (¹H/¹³C NMR, FTIR) are critical. For instance, NMR can resolve the chloroethyl group’s characteristic triplet splitting at δ 3.5–4.0 ppm (¹H) and δ 40–50 ppm (¹³C). Mass spectrometry (EI-MS) further confirms molecular ion peaks at m/z 220–240 (C17H21ClO2Si, as per ). Cross-validation with reference spectra from databases like CRC Handbook of Chemistry and Physics (cited in ) is recommended .

Q. What are the documented stability profiles of Silane, (2-chloroethyl)- under varying pH and thermal conditions?

- Methodological Answer : Chloroethylsilanes are prone to hydrolysis, especially in alkaline conditions, releasing HCl and forming silanol byproducts. Thermal stability tests (TGA/DSC) show decomposition onset at ~150°C. For experimental design, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, hexane) are essential. ’s discussion of bis(2-chloroethyl)amine derivatives underscores the need to monitor degradation products like ethylene or chlorinated fragments .

Advanced Research Questions

Q. How can contradictory data on Silane, (2-chloroethyl)-’s reactivity in polymer modification be resolved?

- Methodological Answer : Discrepancies in studies (e.g., grafting efficiency in polymer matrices) often arise from differences in silane activation methods. demonstrates that silane coupling agents require hydrolysis/condensation steps to form Si-O-Si bonds with substrates. Researchers should standardize pre-treatment protocols (e.g., acid activation, as in ) and quantify unreacted silanes via titration or FTIR. Replicating studies under controlled humidity (30–50% RH) minimizes variability .

Q. What experimental designs are optimal for studying Silane, (2-chloroethyl)-’s role in surface functionalization of inorganic oxides?

- Methodological Answer : A factorial design approach is recommended, varying silane concentration (0.1–5 wt%), solvent polarity (ethanol vs. toluene), and curing time (1–24 hrs). Surface characterization via XPS or contact angle measurements quantifies silane layer uniformity. ’s fiber-modification study highlights the need to balance silane loading (excess leads to multilayer adsorption) and substrate porosity .

Q. How do electronic effects of the chloroethyl group influence Silane, (2-chloroethyl)-’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloroethyl group enhances silicon’s electrophilicity, promoting nucleophilic attacks (e.g., in SN2 reactions). Comparative studies with non-chlorinated analogs (e.g., ethylsilane) using kinetic assays (UV-Vis monitoring) can isolate electronic contributions. ’s structural data (C-Cl bond length ~1.79 Å) supports computational modeling (DFT) to predict reaction pathways .

Key Considerations for Researchers

- Contradiction Management : When replicating studies, document environmental conditions (humidity, light exposure) and reagent purity (≥99% for reproducible kinetics).

- Advanced Techniques : Combine experimental data with computational models (e.g., Gaussian for reaction mechanisms) to resolve ambiguities in reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.